Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate CAS number
Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate CAS number
An In-depth Technical Guide to Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate
This guide provides a comprehensive technical overview of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate, a compound of significant interest to researchers and professionals in drug development and chemical synthesis. Due to its specific substitution pattern, direct literature on this ester is not abundant. However, its synthesis and properties can be understood through its logical precursor, 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid. This document outlines a reliable synthetic route, expected physicochemical properties, potential applications, and appropriate analytical and safety protocols.
Introduction and Strategic Importance
The 3,5-bis(trifluoromethyl)phenyl group is a well-established pharmacophore in modern medicinal chemistry. The inclusion of two trifluoromethyl (-CF3) groups on the phenyl ring can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. These changes can lead to enhanced biological activity and improved pharmacokinetic profiles. Consequently, Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate serves as a valuable building block and intermediate in the synthesis of novel therapeutic agents. While a dedicated CAS number for this specific ester is not prominently listed in major chemical databases, its synthesis is straightforward from its corresponding carboxylic acid.
Synthesis of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate
The most direct and common method for the synthesis of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate is the esterification of 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid.
Starting Material
The key starting material is 3-(3,5-Bis(trifluoromethyl)phenyl)propanoic acid , with the following identifiers:
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CAS Number : 181772-16-7
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Molecular Formula : C11H8F6O2
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Molecular Weight : 286.17 g/mol
Proposed Synthetic Protocol: Fischer Esterification
This protocol describes a standard Fischer esterification, a reliable and widely used method for producing esters from carboxylic acids and alcohols.
Objective: To synthesize Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate from 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid and ethanol.
Materials:
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3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid
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Anhydrous Ethanol (absolute)
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Concentrated Sulfuric Acid (as catalyst)
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Sodium Bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
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Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).
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Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
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Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up:
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess ethanol under reduced pressure using a rotary evaporator.
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Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
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Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification:
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Filter off the drying agent.
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Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate.
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If necessary, purify the crude product by column chromatography on silica gel.
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Synthesis Workflow Diagram
Caption: Fischer Esterification of the corresponding carboxylic acid.
Physicochemical Properties
The following table summarizes the known properties of the starting material, 3-(3,5-Bis(trifluoromethyl)phenyl)propanoic acid, and the estimated properties of the final product, Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate.
| Property | 3-(3,5-Bis(trifluoromethyl)phenyl)propanoic acid | Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate (Estimated) |
| CAS Number | 181772-16-7 | Not available |
| Molecular Formula | C11H8F6O2 | C13H12F6O2 |
| Molecular Weight | 286.17 g/mol | 314.22 g/mol |
| Appearance | White crystalline solid | Colorless to pale yellow liquid |
| Boiling Point | Not available | > 250 °C |
| Melting Point | Not available | Not applicable |
| Solubility | Soluble in organic solvents | Soluble in common organic solvents, insoluble in water |
Applications in Research and Drug Development
The 3,5-bis(trifluoromethyl)phenyl moiety is a key structural feature in a number of biologically active compounds. Its strong electron-withdrawing nature and high lipophilicity can enhance binding to biological targets and improve cell membrane permeability.
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Intermediate for Active Pharmaceutical Ingredients (APIs): This compound is an ideal starting point for the synthesis of more complex molecules in drug discovery programs. The ester group can be readily hydrolyzed or converted to other functional groups.
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Fragment-Based Drug Discovery: As a fragment containing the desirable 3,5-bis(trifluoromethyl)phenyl group, it can be used in screening assays to identify new lead compounds.
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Chemical Probe Development: The compound can be modified to create chemical probes for studying biological pathways.
Analytical Methods
To ensure the purity and identity of the synthesized Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate, a combination of analytical techniques should be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. It provides both qualitative and quantitative information.
Illustrative GC-MS Protocol:
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Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
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Injector Temperature: 250 °C.
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Oven Temperature Program:
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Initial temperature: 60 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 280 °C.
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Final hold: 5 minutes at 280 °C.
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Carrier Gas: Helium.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Data Acquisition: Full scan mode to confirm the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the final product.
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¹H NMR: Will show characteristic signals for the ethyl group (a triplet and a quartet) and the protons on the aromatic ring and the propanoate chain.
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¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.
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¹⁹F NMR: Will show a singlet corresponding to the six equivalent fluorine atoms of the two -CF3 groups.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate and its precursor.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1]
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Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[1]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[2]
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Spill and Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.
Logical Relationships Diagram
Caption: Key aspects of the technical guide.
References
- Chemsrc. (2025, August 20). ETHYL 3-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)-3-OXOPROPANOATE.
- ECHEMI. (n.d.). Ethyl 3-phenylpropanoate SDS, 2021-28-5 Safety Data Sheets.
- Synerzine. (2018, June 22). Ethyl-3-phenyl propionate.
- Sigma-Aldrich. (n.d.). 3-(3,5-Bis(trifluoromethyl)phenyl)propanoic acid.
